

# Spectral Analysis of 2-Chloroethylamine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloroethylamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-chloroethylamine hydrochloride**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and quality control, offering detailed spectral information and the methodologies for its acquisition.

## Chemical Structure and Properties

**2-Chloroethylamine hydrochloride** is a reactive bifunctional molecule with the chemical formula  $C_2H_7Cl_2N$ . It is the hydrochloride salt of 2-chloroethylamine. The presence of both a primary amine and a primary alkyl chloride functionality makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds.

Molecular Structure:

## Spectroscopic Data

The following sections present the key spectral data for **2-chloroethylamine hydrochloride**, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-chloroethylamine hydrochloride**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide characteristic signals corresponding to the two distinct methylene groups.

Table 1:  $^1\text{H}$  NMR Spectral Data[1][2]

Chemical Shift (ppm)	Multiplicity	Assignment
~3.89	Triplet	-CH <sub>2</sub> -Cl
~3.43	Triplet	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>

Table 2:  $^{13}\text{C}$  NMR Spectral Data[3][4][5][6]

Chemical Shift (ppm)	Assignment
~40.5	-CH <sub>2</sub> -Cl
~38.5	-CH <sub>2</sub> -NH <sub>3</sub> <sup>+</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-chloroethylamine hydrochloride** exhibits characteristic absorption bands for the amine and alkyl halide groups.[3][5][7]

Table 3: Key IR Absorption Bands

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2900-3100	Strong	N-H stretch (ammonium salt)
1580-1610	Medium	N-H bend (primary amine salt)
1400-1470	Medium	C-H bend (scissoring)
650-750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The mass spectrum of **2-chloroethylamine hydrochloride** will show the molecular ion of the free base, 2-chloroethylamine, as the hydrochloride salt is not typically observed directly.

Table 4: Key Mass Spectrometry Data[2]

m/z	Relative Intensity (%)	Assignment
79	3.2	$[M]^+$ (Molecular ion of $C_2H_6ClN$ )
81	1.0	$[M+2]^+$ (Isotope peak due to $^{37}Cl$ )
44	2.2	$[CH_2NH_2]^+$
30	100.0	$[CH_2NH_2]^+ - H_2$

## Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectral data presented.

## NMR Spectroscopy

$^1H$  and  $^{13}C$  NMR:

- Sample Preparation: A solution of **2-chloroethylamine hydrochloride** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterium oxide ( $D_2O$ ).
- Instrumentation: Spectra were acquired on a 90 MHz NMR spectrometer.[1][5]
- $^1H$  NMR Acquisition:
  - Pulse Sequence: A standard single-pulse sequence was used.

- Number of Scans: 16-64 scans were typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds was used between scans.
- Referencing: The residual solvent peak of D<sub>2</sub>O was used as an internal reference.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum.
  - Number of Scans: A larger number of scans (e.g., 1024 or more) was required due to the lower natural abundance of <sup>13</sup>C.
  - Relaxation Delay: A relaxation delay of 2-5 seconds was employed.
  - Referencing: The solvent signal was used for internal referencing.

## Infrared (IR) Spectroscopy

### FTIR (KBr Pellet):

- Sample Preparation: A small amount of **2-chloroethylamine hydrochloride** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: An FTIR spectrometer, such as a Bruker Tensor 27, was used to acquire the spectrum.<sup>[8]</sup>
- Acquisition:
  - A background spectrum of the empty sample compartment was first recorded.
  - The KBr pellet containing the sample was then placed in the sample holder, and the spectrum was recorded.

- The spectrum was typically acquired over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

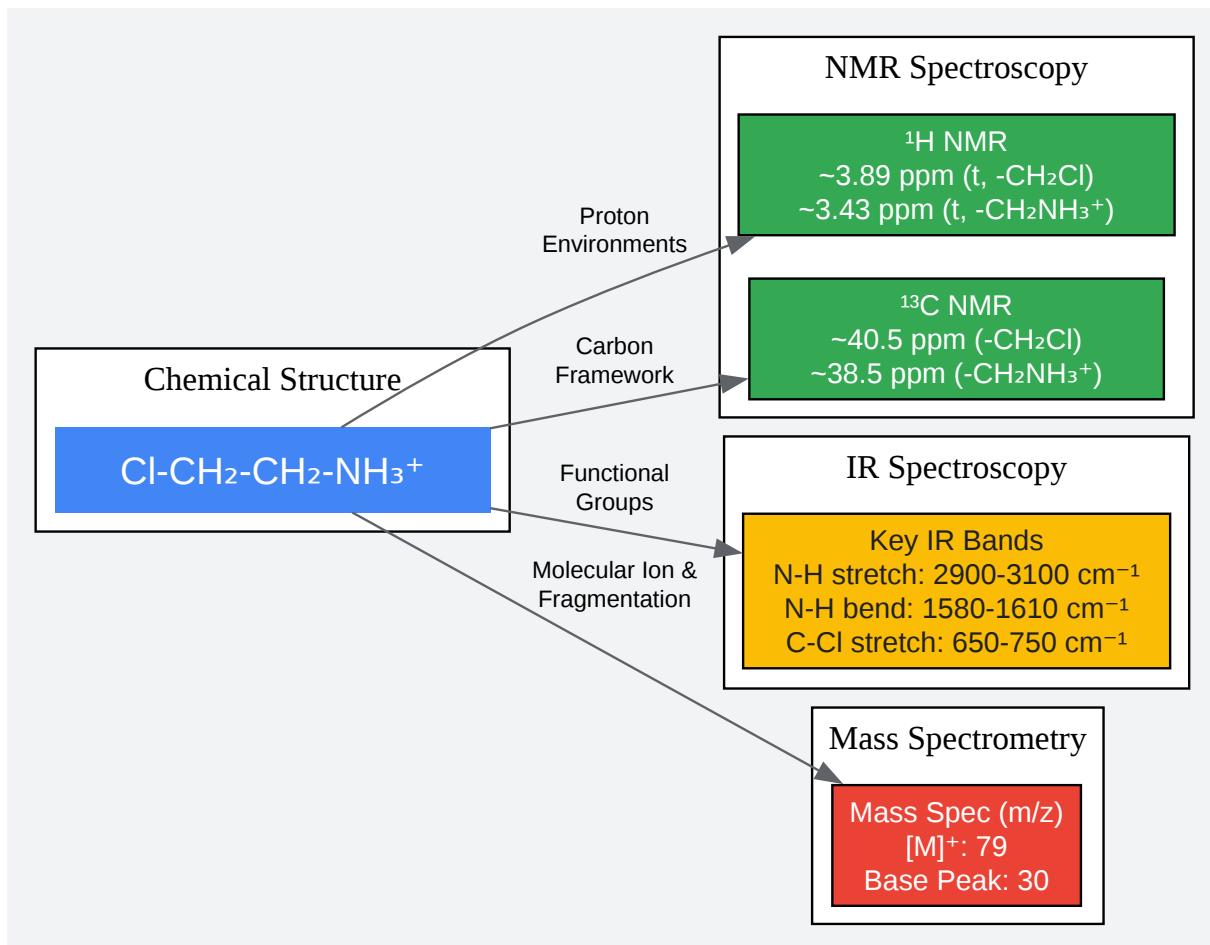
## Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: A mass spectrometer equipped with an electron ionization source was used.
- Acquisition:
  - Ionization Energy: The sample was ionized using a standard electron energy of 70 eV.[\[2\]](#)
  - Source Temperature: The ion source temperature was maintained at approximately 150 °C.[\[2\]](#)
  - Mass Range: The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 10-200.

## Visualization of Spectral Data Relationships

The following diagram illustrates the correlation between the chemical structure of **2-chloroethylamine hydrochloride** and its key spectral data.

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Caption: Correlation of **2-chloroethylamine hydrochloride**'s structure with its spectral data.

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## References

- 1. 2-Chloroethylamine hydrochloride(870-24-6)  $^1\text{H}$  NMR [m.chemicalbook.com]
- 2. 2-Chloroethylamine hydrochloride(870-24-6) MS spectrum [chemicalbook.com]

- 3. Page loading... [guidechem.com]
- 4. 2-Chloroethylamine hydrochloride(870-24-6) 13C NMR spectrum [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloroethylamine | 689-98-5 | Benchchem [benchchem.com]
- 7. 2-Chloroethylamine hydrochloride(870-24-6) IR Spectrum [chemicalbook.com]
- 8. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
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